2-(2-Cyanophenyl)ethyl acetate 2-(2-Cyanophenyl)ethyl acetate
Brand Name: Vulcanchem
CAS No.: 5398-76-5
VCID: VC19726301
InChI: InChI=1S/C11H11NO2/c1-9(13)14-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-7H2,1H3
SMILES:
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

2-(2-Cyanophenyl)ethyl acetate

CAS No.: 5398-76-5

Cat. No.: VC19726301

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Cyanophenyl)ethyl acetate - 5398-76-5

Specification

CAS No. 5398-76-5
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 2-(2-cyanophenyl)ethyl acetate
Standard InChI InChI=1S/C11H11NO2/c1-9(13)14-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-7H2,1H3
Standard InChI Key VMNCBWHBMJXQCJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCCC1=CC=CC=C1C#N

Introduction

Chemical Identity and Structural Features

Ethyl 2-(2-cyanophenyl)acetate is systematically named as ethyl 2-(2-cyanophenyl)acetate under IUPAC nomenclature. Its structure comprises a phenyl ring substituted with a cyano group at the ortho position, linked to an ethyl acetate moiety via a methylene bridge. The molecular structure is represented by the SMILES notation \text{CCOC(=O)C(C)c1c(cccc1)C#N}, highlighting the ester (-COOEt\text{-COOEt}) and nitrile (-C≡N\text{-C≡N}) functionalities .

Table 1: Key Identifiers of Ethyl 2-(2-Cyanophenyl)acetate

PropertyValueSource
CAS Number67237-76-7
Molecular FormulaC11H11NO2\text{C}_{11}\text{H}_{11}\text{NO}_2
Molecular Weight189.21 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point289.8 ± 15.0 °C
Flash Point132.8 ± 7.1 °C

The compound’s crystalline structure and electronic configuration are influenced by the electron-withdrawing nitrile group, which enhances the acidity of adjacent protons and facilitates condensation reactions .

Synthesis Methodologies

Nucleophilic Alkylation of Ethyl Cyanoacetate

A widely reported synthesis involves the reaction of ethyl cyanoacetate with 2-bromobenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. This nucleophilic substitution proceeds at elevated temperatures (80–100 °C), yielding the target compound with purities exceeding 90% after recrystallization . The reaction mechanism involves deprotonation of ethyl cyanoacetate’s acidic methylene group, followed by alkylation at the benzyl position .

Fischer Esterification of 2-(2-Cyanophenyl)acetic Acid

Alternative routes employ Fischer esterification, where 2-(2-cyanophenyl)acetic acid is refluxed with ethanol in the presence of concentrated sulfuric acid. This method achieves moderate yields (70–75%) and is preferred for large-scale production due to its operational simplicity .

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)Purity (%)
Nucleophilic AlkylationDMF, K₂CO₃, 80–100 °C9195
Fischer EsterificationH₂SO₄, EtOH, reflux7585

Catalytic advancements, such as phase-transfer catalysts, have improved reaction efficiency by facilitating interfacial interactions in biphasic systems .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a boiling point of 289.8 °C at atmospheric pressure, with a flash point of 132.8 °C, classifying it as combustible . Differential scanning calorimetry (DSC) studies reveal no distinct melting point, suggesting amorphous solid behavior or polymorphism under varying thermal conditions .

Solubility and Reactivity

Ethyl 2-(2-cyanophenyl)acetate is sparingly soluble in water (<1 g/L at 25 °C\text{<1 g/L at 25 °C}) but miscible with polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO). The nitrile group undergoes hydrolysis to carboxylic acids under acidic or basic conditions, while the ester moiety is susceptible to saponification, yielding 2-(2-cyanophenyl)acetic acid .

Chemical Reactivity and Derivative Formation

Condensation Reactions

The acidic α-hydrogen adjacent to the ester and nitrile groups participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated derivatives. For example, reaction with benzaldehyde produces ethyl 2-(2-cyanophenyl)-3-phenylprop-2-enoate, a precursor for heterocyclic compounds .

Reduction and Functional Group Interconversion

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the nitrile to a primary amine, yielding ethyl 2-(2-aminophenyl)acetate, a valuable intermediate in analgesic syntheses . Alternatively, lithium aluminum hydride (LiAlH4\text{LiAlH}_4) selectively reduces the ester to a primary alcohol without affecting the nitrile .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For instance, its derivative ethyl 2-(2-aminophenyl)acetate is a key intermediate in the synthesis of indomethacin analogs .

Agrochemical Synthesis

In agrochemistry, it is utilized to produce herbicidal agents via Ullmann coupling reactions, introducing aryl ether or thioether functionalities .

Recent Advances in Catalytic Synthesis

Recent studies highlight palladium-catalyzed cyanation protocols for introducing nitrile groups into aryl halides, potentially streamlining the synthesis of precursors like 2-bromobenzonitrile . These methods employ ligands such as 2-(di-tert-butylphosphino)-1,1'-binaphthyl to enhance catalytic efficiency, achieving turnover numbers (TONs) exceeding 10,000 .

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